Ethyl 4-(2-(2-iodobenzoyl)hydrazinyl)-4-oxobutanoate
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Overview
Description
Ethyl 4-[2-(2-iodobenzoyl)hydrazino]-4-oxobutanoate is an organic compound with a complex structure that includes an ethyl ester, an iodinated benzoyl group, and a hydrazino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(2-iodobenzoyl)hydrazino]-4-oxobutanoate typically involves multiple steps. One common method starts with the iodination of benzoic acid to form 2-iodobenzoic acid. This is followed by the formation of the hydrazide derivative through reaction with hydrazine. The final step involves the esterification of the hydrazide with ethyl acetoacetate under acidic conditions to yield the target compound .
Industrial Production Methods
While specific industrial production methods for ethyl 4-[2-(2-iodobenzoyl)hydrazino]-4-oxobutanoate are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(2-iodobenzoyl)hydrazino]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The iodinated benzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the iodine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Ethyl 4-[2-(2-iodobenzoyl)hydrazino]-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[2-(2-iodobenzoyl)hydrazino]-4-oxobutanoate involves its interaction with molecular targets such as enzymes and receptors. The iodinated benzoyl group can facilitate binding to specific sites, while the hydrazino moiety can participate in redox reactions, influencing cellular pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-iodobenzoate: Shares the iodinated benzoyl group but lacks the hydrazino and oxobutanoate moieties.
2-Iodobenzoylhydrazine: Contains the hydrazino and iodinated benzoyl groups but lacks the ethyl ester and oxobutanoate components.
Uniqueness
Ethyl 4-[2-(2-iodobenzoyl)hydrazino]-4-oxobutanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications .
Properties
Molecular Formula |
C13H15IN2O4 |
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Molecular Weight |
390.17 g/mol |
IUPAC Name |
ethyl 4-[2-(2-iodobenzoyl)hydrazinyl]-4-oxobutanoate |
InChI |
InChI=1S/C13H15IN2O4/c1-2-20-12(18)8-7-11(17)15-16-13(19)9-5-3-4-6-10(9)14/h3-6H,2,7-8H2,1H3,(H,15,17)(H,16,19) |
InChI Key |
FUOZBRMSVMGPTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)NNC(=O)C1=CC=CC=C1I |
Origin of Product |
United States |
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